(R)-1-(Dimethylamino)-2-propanamine
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Description
(R)-1-(Dimethylamino)-2-propanamine is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.181. The purity is usually 95%.
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Scientific Research Applications
Azetidinium Ion Approach
- A study by O’Brien, Phillips, & Towers (2002) explores the use of 3-(dimethylamino)-1-phenyl-propan-1-ol (related to (R)-1-(Dimethylamino)-2-propanamine) in synthesizing N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines. This involves a proposed azetidinium ion intermediate, indicating potential in organic synthesis.
Asymmetric Grignard Cross-Coupling
- In asymmetric Grignard cross-coupling, diastereoisomeric phosphines derived from (R)-N,N-dimethyl-1-(2-(diphenylphosphino)ferrocenyl)-2-propanamines were studied by Hayashi et al. (1981). This research highlights the application in catalysis and synthesis of enantiomerically enriched compounds.
Chemical Reactions with Metal Halides
- The interaction of 2-[(dimethylamino)methyl]phenylcopper and -lithium with cuprous and cupric halides was investigated by Koten & Noltes (1975). This research offers insights into the potential use of these compounds in organometallic chemistry.
Carbohydrate Chemistry
- 3-(Dimethylamino)-1-propylamine is highlighted by Andersen, Heuckendorff, & Jensen (2015) for its role in carbohydrate chemistry, particularly in deacylation reactions and as a reagent for removing excess chemicals.
Fluorescence Chemosensor
- A study by Kim et al. (2016) demonstrates the application of a compound based on 3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamide as a fluorescence chemosensor for Zn2+ in aqueous media.
Macromonomer Synthesis
- Boyer, Boutevin, Robin, & Boutevin (2004) conducted a study on synthesizing a macromonomer from 2-(dimethylamino)ethyl methacrylate, indicating its utility in polymer chemistry.
Neurokinin-1 Receptor Antagonism
- Research by Harrison et al. (2001) on a neurokinin-1 receptor antagonist incorporates a dimethylaminomethyl 1,2,3-triazol-4-yl unit, suggesting applications in neuroscience and pharmacology.
Physical Properties in Solution
- The study of physical properties like density and viscosity in solutions containing 3-Dimethylamino-1-propylamine was conducted by Blanco, García-Abuín, Gómez‐Díaz, & Navaza (2017), providing important data for process engineering and material science.
Properties
IUPAC Name |
(2R)-1-N,1-N-dimethylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346690-99-1 |
Source
|
Record name | [(2R)-2-aminopropyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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